molecular formula C17H21NO3S B5336007 3-{[2-(Methylsulfanyl)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid

3-{[2-(Methylsulfanyl)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B5336007
M. Wt: 319.4 g/mol
InChI Key: LKLDANCDBVFSSK-UHFFFAOYSA-N
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Description

3-{[2-(Methylsulfanyl)phenyl]carbamoyl}bicyclo[222]octane-2-carboxylic acid is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Methylsulfanyl)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid typically involves a multi-step process. One common method includes the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid at elevated temperatures . Another approach involves enantioselective synthesis under metal-free conditions, which allows for the preparation of bicyclo[2.2.2]octane derivatives with high enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Methylsulfanyl)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action for 3-{[2-(Methylsulfanyl)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(Methylsulfanyl)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid is unique due to its combination of a bicyclic structure with a methylsulfanylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(2-methylsulfanylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-22-13-5-3-2-4-12(13)18-16(19)14-10-6-8-11(9-7-10)15(14)17(20)21/h2-5,10-11,14-15H,6-9H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLDANCDBVFSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2C3CCC(C2C(=O)O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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